![molecular formula C21H25NO3S B2404534 2-Benzyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)morpholine CAS No. 1421462-59-0](/img/structure/B2404534.png)
2-Benzyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)morpholine
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Overview
Description
The compound “2-Benzyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)morpholine” is a complex organic molecule. It contains a morpholine ring, which is a common motif in many pharmaceuticals and agrochemicals . The molecule also contains a tetrahydronaphthalen-2-yl group, which is a type of polycyclic aromatic hydrocarbon .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and functional groups. The morpholine ring provides a polar, basic character to the molecule, while the tetrahydronaphthalen-2-yl group is a large, hydrophobic moiety .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The morpholine ring could potentially undergo reactions at the nitrogen atom, while the sulfonyl group could act as a leaving group in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both polar (morpholine ring) and nonpolar (tetrahydronaphthalen-2-yl group) regions could give the compound unique solubility properties .Scientific Research Applications
Anticancer Activities
Compounds structurally related to 2-Benzyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)morpholine have shown promising results in anticancer evaluations. Specifically, derivatives of 1,4‐Naphthoquinones containing a Phenylaminosulfanyl moiety demonstrated potent cytotoxic activity against several human cancer cell lines, including A549, HeLa, and MCF‐7, by inducing apoptosis and cell cycle arrest at the G1 phase. The effectiveness of these compounds underscores their potential as agents against a variety of cancer types (Ravichandiran et al., 2019).
Modulation of Antibiotic Activity
Research on the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against standard and multi-resistant strains of bacteria and fungi revealed that this compound, while showing high minimum inhibitory concentration (MIC) values, could significantly enhance the effectiveness of other antibiotics. This suggests its utility in overcoming antibiotic resistance, particularly in treating infections caused by multi-resistant strains (Oliveira et al., 2015).
Development of Retinoid X Receptor (RXR)-Selective Agonists
In the realm of receptor-targeted therapies, analogues of bexarotene, a compound structurally similar to the subject molecule, have been synthesized and evaluated for selective RXR agonism. These studies aim to develop therapeutic agents with minimized side effects by enhancing selectivity for RXR, highlighting the compound's role in innovative cancer treatments (Heck et al., 2016).
Synthesis and Characterization in Organic Chemistry
The unexpected reaction of 2-alkynylaryldiazonium tetrafluoroborate with sulfur dioxide, in the presence of morpholine, leading to benzo[b]thiophene 1,1-dioxides, underscores the compound's relevance in synthesizing novel organic materials. Such reactions offer insights into the synthesis of new chemical entities with potential applications in material science and drug development (Luo et al., 2015).
Green Chemistry and Biodegradability
Investigations into the synthesis, toxicity, biodegradability, and physicochemical properties of 4-benzyl-4-methylmorpholinium-based ionic liquids demonstrate the compound's applicability in developing environmentally friendly solvents. Such studies are crucial for advancing green chemistry by creating substances that are less harmful and more biodegradable, supporting sustainable practices in chemical manufacturing (Pernak et al., 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-benzyl-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c23-26(24,21-11-10-18-8-4-5-9-19(18)15-21)22-12-13-25-20(16-22)14-17-6-2-1-3-7-17/h1-3,6-7,10-11,15,20H,4-5,8-9,12-14,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLLLQXMVHSHSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCOC(C3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)morpholine |
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